Lack of Nitric Oxide Synthase (NOS) Inhibitory Activity Compared to 7-Methoxyindazole
4-Methoxyindazole exhibits less than 10% inhibition of citrulline formation at 1 mM against purified recombinant neuronal NOS (NOS I), inducible NOS (NOS II), and endothelial NOS (NOS III), placing it in the 'almost inactive' category alongside 5- and 6-methoxyindazoles [1]. In contrast, 7-methoxyindazole (7-MI) is a competitive inhibitor of neuronal NOS with an IC50 of approximately 16 µM under comparable assay conditions [2].
| Evidence Dimension | Inhibition of citrulline formation (NOS activity) |
|---|---|
| Target Compound Data | <10% inhibition at 1 mM (all three NOS isoforms) |
| Comparator Or Baseline | 7-Methoxyindazole: IC50 ~16 µM for neuronal NOS I |
| Quantified Difference | >60-fold difference in potency; target compound essentially inactive vs. active comparator |
| Conditions | Purified recombinant rat brain neuronal NOS, murine macrophage inducible NOS, bovine endothelial NOS; 100 µM L-arginine, 50 µM BH4; assay: citrulline formation |
Why This Matters
For research programs requiring an indazole scaffold devoid of NOS-modulating activity, 4-methoxy-1H-indazole-3-carboxylic acid provides a clean background signal not achievable with the 7-methoxy isomer.
- [1] Tuynman A, Pérollier C, Frapart Y, Schumann-Bard P, Collot V, Rault S, Boucher JL. Inhibitory effects and spectral interactions of isomeric methoxyindazoles on recombinant nitric oxide synthases. Nitric Oxide. 2003 Sep;9(2):86-94. doi: 10.1016/j.niox.2003.09.004. PMID: 14623174. View Source
- [2] Cottyn B, Acher F, Ramassamy B, Alvey L, Lepoivre M, Frapart Y, Stuehr D, Mansuy D, Boucher JL, Vichard D. Inhibitory effects of a series of 7-substituted-indazoles toward nitric oxide synthases: particular potency of 1H-indazole-7-carbonitrile. Bioorg Med Chem. 2008 Jun 1;16(11):5962-73. doi: 10.1016/j.bmc.2008.04.056. PMID: 18502134. View Source
